molecular formula C20H22N2O3S B2423131 (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1235688-93-3

(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2423131
CAS RN: 1235688-93-3
M. Wt: 370.47
InChI Key: LOKTXKQYFWJDOO-ZCOYIIAOSA-N
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Description

(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Organic Chemistry Synthesis

A study by Jimenez et al. (2019) explored the green organic chemistry synthesis of E-2-cyano-3(furan-2-yl) acrylamide using microwave radiation. This process involved filamentous marine and terrestrial-derived fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide, showcasing an eco-friendly approach to synthesizing related compounds.

Synthesis for Antagonist Activity

The synthesis of compounds like 4-(benzo[b]furan-2-yl)piperidines and 4-(benzo[b]thiophen-3-yl)piperidines, which exhibit 5-HT2 antagonist activity, was reported by Watanabe et al. (1993). These compounds are synthesized through reactions involving acrylamides, indicating their potential in pharmaceutical applications targeting the serotonin receptor.

Polymerization Applications

Research conducted by Ling and Habicher (2001) explored the synthesis and polymerization of new (meth)acrylamides bearing a hindered piperidine and a hydroxyl group. These (meth)acrylamide monomers were homopolymerized and copolymerized with other materials, demonstrating the compound's utility in creating diverse polymeric materials.

Antiviral Applications

In the context of antiviral research, Lee et al. (2017) identified a compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, that effectively suppresses the enzymatic activities of SARS coronavirus helicase. This compound inhibits both ATP hydrolysis and DNA unwinding, highlighting its potential as a SARS coronavirus inhibitor.

Antidepressant and Antianxiety Activity

A study by Kumar et al. (2017) on the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine revealed their antidepressant and antianxiety activities in animal models. This suggests the potential application of acrylamide derivatives in the development of new psychiatric medications.

Neuroinflammation Imaging

In the field of neuroimaging, Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound with a structure similar to acrylamides. This tracer can noninvasively image reactive microglia and contribute to the understanding of neuroinflammation in various neuropsychiatric disorders.

Anti-Tubercular Activity

The synthesis and anti-tubercular activity of acyl hydrazonyl compounds, including derivatives related to furan-2-carbohydrazide, were studied by Cardoso et al. (2016). These compounds showed activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment.

properties

IUPAC Name

(E)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-19(7-6-18-4-2-14-26-18)21-15-16-9-11-22(12-10-16)20(24)8-5-17-3-1-13-25-17/h1-8,13-14,16H,9-12,15H2,(H,21,23)/b7-6+,8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKTXKQYFWJDOO-ZCOYIIAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

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